
4-Methyl-2-(methylthio)pyrimidine
Overview
Description
4-Methyl-2-(methylthio)pyrimidine (CAS: 14001-63-9, molecular formula: C₆H₈N₂S) is a pyrimidine derivative with a methyl group at position 4 and a methylthio (-SMe) group at position 2. It is a colorless to pale yellow liquid with a density of 1.01 g/cm³ and a flash point of 104°C . This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors (e.g., VPS34 inhibitors) and AMPA receptor modulators . Its reactivity stems from the electron-rich pyrimidine ring and the versatile methylthio group, which can undergo oxidation or nucleophilic displacement for further functionalization .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methyl-2-(methylthio)pyrimidine can be synthesized through several methods. One common approach involves the methylation of 2-thiouracil using methyl iodide under basic conditions. This reaction typically proceeds at room temperature overnight, yielding 2-methylthio-4-pyrimidinone, which can then be further methylated to obtain this compound .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves large-scale processes starting from commercially available 2-thiouracil. The reaction conditions are optimized to ensure high yield and purity, making the compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(methylthio)pyrimidine undergoes several types of chemical reactions, including nucleophilic substitution, oxidation, and condensation reactions. The methylthio group at the 2-position is a potential leaving group, making the compound reactive towards nucleophiles .
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide can be used to replace the methylthio group with other nucleophiles, forming various substituted pyrimidines.
Condensation Reactions: The compound can participate in condensation reactions with carbonyl compounds to form imines or enamines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide yields 2-methoxy-4-methylpyrimidine .
Scientific Research Applications
Chemical Properties and Structure
4-Methyl-2-(methylthio)pyrimidine has the molecular formula and features a pyrimidine ring substituted with a methyl group at the 4-position and a methylthio group at the 2-position. These functional groups contribute to its unique reactivity and biological activity, making it a subject of interest in various scientific fields.
Medicinal Chemistry Applications
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Pharmacological Building Block :
- This compound serves as a precursor for synthesizing various pharmacologically active molecules, including kinase inhibitors used in cancer treatment. Its structural characteristics allow for modifications that can enhance biological activity against specific targets.
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Antimicrobial and Anticancer Properties :
- Research indicates that derivatives of this compound exhibit antimicrobial and anticancer activities. The aldehyde functionality present in related compounds allows for covalent bonding with nucleophilic sites on proteins, potentially inhibiting their functions.
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Targeted Covalent Inhibitors (TCIs) :
- The compound's ability to form stable covalent bonds with biological macromolecules positions it as a candidate for TCIs. These inhibitors have been explored for their effectiveness against various kinases, including Bruton's tyrosine kinase (BTK), which is crucial in certain lymphomas and leukemias .
Synthesis of Bioactive Compounds
This compound is utilized in the synthesis of various bioactive compounds through methods such as:
- Sonogashira Coupling Reactions :
- Condensation Reactions :
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-Methyl-2-(methylthio)pyrimidine varies depending on its application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or receptors. For example, pyrimidine derivatives have been shown to inhibit the activity of tyrosine kinases, which play a crucial role in cell signaling pathways . The compound’s effects are mediated through interactions with molecular targets such as proteins and nucleic acids, leading to alterations in cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrimidine Derivatives
Structural and Functional Group Variations
The biological and chemical properties of pyrimidine derivatives are highly dependent on substituent patterns. Below is a comparative analysis of 4-Methyl-2-(methylthio)pyrimidine with key analogs:
4-Chloro-6-ethoxy-2-(methylthio)pyrimidine
- Substituents : 4-Cl, 6-OEt, 2-SMe.
- Properties: The chloro and ethoxy groups enhance electrophilicity at positions 4 and 6, making this compound reactive toward nucleophilic aromatic substitution (SNAr).
- Contrast : Unlike this compound, the chloro group may increase toxicity risks, while the ethoxy group could improve solubility.
4,6-Dihydroxy-2-(methylthio)pyrimidine
- Substituents : 4,6-OH, 2-SMe.
- Properties : The hydroxyl groups at positions 4 and 6 reduce ring electrophilicity, limiting reactivity in SNAr reactions. Studies show that chloro substituents (e.g., in 5-[(2,4-dichloro)diphenylmethyl]uracil) further inhibit reactivity compared to methylthio derivatives .
- Contrast : The dihydroxy analog is less versatile in synthesis due to reduced electrophilicity but may exhibit enhanced hydrogen-bonding interactions in biological systems.
Ethyl 4-Methyl-2-(methylthio)-5-pyrimidinecarboxylate
- Substituents : 4-Me, 2-SMe, 5-COOEt.
- Properties : The ester group at position 5 allows for further derivatization (e.g., hydrolysis to carboxylic acids). This compound is used in synthesizing spirocyclic intermediates for drug discovery .
Oxidation of Methylthio Group
- This compound : The methylthio group can be oxidized to sulfone (-SO₂Me) or sulfoxide (-SOMe) intermediates, which are pivotal in medicinal chemistry. For example, sulfone derivatives of this compound are key intermediates in TARPγ-8 selective AMPAR modulators .
- Comparison: Analogs like 4-Amino-5-hydroxymethyl-2-(methylthio)pyrimidine (CAS: 588-36-3) retain the methylthio group but prioritize amino and hydroxymethyl groups for hydrogen bonding in biological targets .
Nucleophilic Displacement
- The methylthio group in this compound is readily displaced by amines or alcohols under SNAr conditions. For instance, it reacts with para-fluorophenyl ethyl benzoate to form ketone intermediates for heterocyclic scaffolds .
- Contrast : Chloro-substituted analogs (e.g., 4-Chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine) exhibit slower displacement kinetics due to weaker leaving-group ability compared to -SMe .
Pharmacological and Physicochemical Properties
Lipophilicity and Bioavailability
- This compound : The methyl and methylthio groups confer moderate lipophilicity (logP ~1.5–2.0), balancing membrane permeability and solubility. This property is exploited in VPS34 inhibitors to enhance oral bioavailability .
- Comparison: Hydroxyl or amino substituents (e.g., 6-Amino-2-(methylthio)pyrimidin-4-ol, CAS: 1074-41-5) increase polarity, improving solubility but reducing blood-brain barrier penetration .
Biological Activity
4-Methyl-2-(methylthio)pyrimidine is a pyrimidine derivative that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the following molecular formula: . It features a pyrimidine ring with a methyl group at the 4-position and a methylthio group at the 2-position, which contributes to its unique biological activity.
1. Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, it demonstrated cytotoxic effects against human prostate cancer cells (PC-3 and LNCaP) with IC50 values of 47.8 µM and 69.4 µM, respectively . Moreover, it was noted for inducing apoptosis in these cells, particularly at lower concentrations.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
PC-3 | 47.8 | Induction of apoptosis |
LNCaP | 69.4 | Cell cycle arrest (G2/M phase) |
2. Anti-inflammatory Effects
The compound has been observed to inhibit the production of inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated microglial cells. This suggests potential utility in treating neuroinflammatory conditions.
3. Antimicrobial Activity
This compound has shown promise as an antimicrobial agent. Studies indicate its effectiveness against certain fungal strains, positioning it as a candidate for further development in antifungal therapies.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound interacts with various enzymes involved in critical metabolic pathways, including cAMP-phosphodiesterase, which is essential for regulating intracellular cyclic AMP levels.
- Covalent Binding : Its functional groups allow for covalent interactions with nucleophilic sites on proteins, potentially inhibiting their function and altering cellular signaling pathways.
- Modulation of Gene Expression : By influencing transcription factors and other regulatory proteins, this compound may affect gene expression related to cell growth and survival .
Case Study 1: Antitumor Activity
In a study evaluating the antitumor effects of this compound on multidrug-resistant human colon cancer cells, it was found to enhance the efficacy of traditional chemotherapeutics by inhibiting P-glycoprotein-mediated drug efflux . This suggests that it could improve treatment outcomes for patients with resistant cancer types.
Case Study 2: Neuroprotection
Another investigation focused on the neuroprotective effects of this compound in models of neuroinflammation. It was shown to significantly reduce markers of oxidative stress and inflammation in neuronal cells exposed to toxic stimuli. This highlights its potential role in developing therapies for neurodegenerative diseases.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-Methyl-2-(methylthio)pyrimidine, and how is purity ensured?
- Methodology : The synthesis typically begins with nucleophilic substitution reactions. For example, introducing a hydroxymethyl group at the 5-position involves reacting 2-methylthio-4-methylpyrimidine with formaldehyde in the presence of sodium hydroxide. Purification is achieved via recrystallization or column chromatography, with analytical techniques like NMR and HPLC used to confirm purity and structure .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodology : Due to potential skin irritation and environmental hazards, researchers must use personal protective equipment (PPE) and work in well-ventilated fume hoods. Waste should be segregated and disposed of via certified hazardous waste management services. Stability studies recommend storage in dark, temperature-controlled environments to prevent degradation .
Q. How can the thiomethyl group in this compound be functionally modified?
- Methodology : The thiomethyl group can be oxidized to sulfone intermediates or hydrolyzed to hydroxyl derivatives. For instance, treatment with 32% HCl at 130°C replaces the methylthio group with a hydroxyl group, yielding 4-methyl-2-hydroxypyrimidine hydrochloride. Reaction progress is monitored via TLC or LC-MS .
Advanced Research Questions
Q. How can contradictory bromination outcomes (e.g., position selectivity) be resolved when modifying this compound?
- Methodology : Bromination regioselectivity depends on reaction conditions. While Br₂ in acetic acid may target the methyl group, competitive 5-position bromination can occur. Adjusting solvent polarity, temperature, or using directing groups (e.g., benzoyl protection) can improve selectivity. X-ray crystallography or NOE NMR experiments help confirm product structures .
Q. What strategies optimize multi-step syntheses using this compound as a building block (e.g., for heterocycles or enzyme inhibitors)?
- Methodology : In VPS34 inhibitor synthesis, alkylation with Weinreb amides generates ketone intermediates, followed by cyclization using DMF-DMA. Sulfide oxidation to sulfones enhances reactivity for subsequent SNAr displacements. Reaction optimization involves screening bases (e.g., NaH) and solvents (THF/DMF) to improve yields .
Q. How do environmental factors (pH, temperature, light) influence the stability of this compound in biological assays?
- Methodology : Stability is assessed via accelerated degradation studies:
- Light sensitivity : Expose samples to UV-Vis light and analyze degradation via HPLC.
- pH effects : Incubate the compound in buffers (pH 3–9) and monitor stability using LC-MS.
- Temperature : Conduct thermal gravimetric analysis (TGA) or store at 4°C/-20°C to determine optimal storage conditions .
Q. What computational tools predict reaction pathways or regioselectivity for this compound derivatives?
- Methodology : Density Functional Theory (DFT) calculations (e.g., Gaussian or ORCA) model transition states to predict regioselectivity in substitutions or cyclizations. Databases like Reaxys or Pistachio provide heuristic scoring for feasible synthetic routes, while molecular docking (AutoDock) evaluates biological target interactions .
Q. Data Contradiction Analysis
Q. How should researchers address discrepancies in reported reaction yields for this compound derivatives?
- Methodology : Variability often arises from subtle differences in reaction conditions (e.g., trace moisture in solvents, catalyst purity). Reproduce experiments with controlled variables (e.g., anhydrous solvents, inert atmosphere) and validate via interlaboratory comparisons. Statistical tools (e.g., ANOVA) quantify reproducibility .
Q. Applications in Drug Development
Q. What role does this compound play in designing kinase inhibitors (e.g., VPS34)?
- Methodology : The compound serves as a core scaffold for introducing sulfone or sulfoxide groups, which enhance binding affinity to ATP pockets. Structure-activity relationship (SAR) studies involve iterative modifications (e.g., halogenation, amine displacements) followed by enzymatic IC₅₀ assays and pharmacokinetic profiling (e.g., microsomal stability) .
Q. Purification and Characterization
Q. What advanced techniques resolve challenges in purifying this compound analogs?
- Methodology : High-performance liquid chromatography (HPLC) with C18 columns separates polar byproducts. For thermally sensitive compounds, flash chromatography using gradient elution (hexane/ethyl acetate) is preferred. Characterization via HRMS and 2D NMR (e.g., HSQC, HMBC) confirms structural integrity .
Properties
IUPAC Name |
4-methyl-2-methylsulfanylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2S/c1-5-3-4-7-6(8-5)9-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCERVHYBSTYCQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50356302 | |
Record name | 4-Methyl-2-(methylsulfanyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50356302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14001-63-9 | |
Record name | 4-Methyl-2-(methylthio)pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14001-63-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methyl-2-(methylsulfanyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50356302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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